7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one is a heterocyclic compound with the molecular formula . It belongs to the quinazolinone family, which is recognized for its diverse biological activities, making it a significant subject of interest in medicinal chemistry. This compound has been studied for its potential therapeutic applications, particularly in the inhibition of specific enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase.
This compound is classified as a quinazolinone derivative, which is a subset of heterocyclic compounds. Quinazolinones are known for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic activities. The presence of both chlorine and fluorine atoms in its structure enhances its biological activity and specificity compared to other derivatives .
The synthesis of 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one typically involves cyclization reactions of appropriate precursors. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For instance, anthranilic acid derivatives can be coupled with acid chlorides to form substituted anthranilates, which are then cyclized with acetic anhydride to yield benzoxazin-4-ones. These intermediates can subsequently be treated with ammonia to produce the desired quinazolinone derivatives .
The reaction conditions often involve controlled temperatures and solvents such as dichloromethane or ethanol. The use of continuous flow reactors and automated systems is recommended for industrial production to ensure consistent quality and yield.
The molecular structure of 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one features a fused bicyclic ring system that includes a quinazoline core with chlorine and fluorine substituents at the 7th and 8th positions, respectively. This unique substitution pattern contributes to its distinct chemical reactivity.
Key structural data includes:
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one can undergo several types of chemical reactions:
Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. Controlled temperatures and solvents such as dimethyl sulfoxide or dimethylformamide are typically used .
The products formed depend on the specific reagents and conditions used. For example:
The mechanism of action for 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit enzymes such as α-amylase and α-glucosidase through competitive and non-competitive inhibition mechanisms. This inhibition affects various metabolic pathways, influencing cellular processes like gene expression and cell signaling .
Physical properties such as color, state (solid), and solubility vary depending on environmental conditions and solvent interactions. Detailed experimental data should be referenced for precise values.
Chemical properties include reactivity patterns under different conditions (e.g., acidic or basic environments). The presence of halogen substituents can enhance reactivity towards nucleophiles.
Studies have demonstrated that this compound can significantly alter gene expression related to cell cycle regulation and apoptosis, underscoring its potential therapeutic applications .
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one has several scientific uses:
The quinazolinone journey in drug discovery began in the late 19th century with Griess's pioneering synthesis in 1869 via anthranilic acid condensation, followed by Gabriel and Colman's systematic exploration of their properties in 1903 [1] [9]. The Niementowski synthesis, developed shortly after, provided a robust route by condensing anthranilic acid with amides or formamide, establishing a foundation for broader derivatization [1] [9]. Early investigations primarily focused on natural alkaloids like febrifugine, isolated from Dichroa febrifuga Lour., which demonstrated potent antimalarial activity exceeding quinine [9]. A significant therapeutic milestone was achieved with the introduction of methaqualone in the 1960s. This 2-methyl-3-ortho-tolylquinazolin-4-one acted as a sedative-hypnotic, clinically validating the scaffold's potential to interact with central nervous system targets [1]. Subsequent decades witnessed explosive growth, leading to FDA-approved drugs like the EGFR/HER2 inhibitor lapatinib (for breast cancer) and the selective PI3Kδ inhibitor idelalisib (for hematological malignancies), showcasing the scaffold's adaptability across therapeutic areas [5] [8]. The historical trajectory underscores the quinazolinone nucleus's evolution from a synthetic curiosity to a cornerstone of modern drug design, yielding agents for cancer, CNS disorders, infections, and inflammation [1] [2] [9].
Table 1: Key Historical Milestones in Quinazolinone Drug Development
Time Period | Milestone Achievement | Significance |
---|---|---|
1869 | Griess Synthesis (First reported synthesis) | Established foundational synthetic route using anthranilic acid |
Early 1900s | Gabriel & Colman Physicochemical Studies | Systematically explored properties of quinazolinone derivatives |
1960s | Methaqualone Introduction | First major therapeutic success (sedative-hypnotic) |
2000s | Lapatinib (Tykerb®) Approval | EGFR/HER2 kinase inhibitor for breast cancer |
2010s | Idelalisib (Zydelig®) Approval | PI3Kδ inhibitor for chronic lymphocytic leukemia (CLL) and follicular lymphoma |
Strategic halogen incorporation, particularly chlorine and fluorine, into the quinazolinone scaffold has proven pivotal for enhancing drug-target interactions and optimizing pharmacokinetic profiles. Halogens exert their influence through several key mechanisms: Steric Occupation: Chlorine and fluorine atoms effectively occupy specific hydrophobic pockets within enzyme binding sites or receptor cavities. Electronic Modulation: Their strong electron-withdrawing nature significantly alters the electron density of the quinazolinone core and adjacent substituents, influencing binding affinity (e.g., hydrogen bonding, dipole-dipole interactions) and metabolic stability. Lipophilicity Adjustment: Halogens, especially chlorine, increase overall molecular lipophilicity (Log P), impacting membrane permeability and distribution. Bioisosteric Potential: Fluorine can act as a bioisostere for hydrogen or hydroxyl groups, offering subtle changes in binding without drastic steric alteration [2] [4] [9].
Chlorination at position C6 or C7 of the quinazolinone benzene ring frequently correlates with enhanced anti-inflammatory and analgesic activity. Studies demonstrate that 6-chloro or 7-chloro substituted 2,3-disubstituted quinazolin-4-ones exhibit significantly superior potency in carrageenan-induced paw edema and phenylquinone writhing models compared to their non-halogenated counterparts, often surpassing standard drugs like diclofenac sodium [2] [7]. Similarly, fluorine substitution, particularly at C5, C6, C7, or C8, is highly valuable. Fluorine's small size and high electronegativity allow it to engage in specific interactions like C-F...H bonding and strong dipole effects. This is exemplified by compounds like 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one (CAS: 6329-14-2 / 136333895), where the combined presence of chlorine and fluorine modulates electron distribution and lipophilicity, potentially enhancing target affinity or metabolic resistance [3] [6]. Furthermore, halogen bonding interactions, where the halogen acts as an electrophile interacting with electron-rich atoms (O, N, S, π-systems) in the target protein, contribute significantly to binding energy and selectivity, particularly in kinase inhibitors like idelalisib derivatives [4] [5] [8]. The synergistic effect of dual halogenation (e.g., chloro/fluoro combinations) often yields compounds with superior biological profiles compared to mono-halogenated analogs, highlighting a sophisticated strategy in modern quinazolinone drug design [6] [8].
Table 2: Impact of Halogen Substitution on Quinazolinone Bioactivity
Halogen Position/Type | Key Physicochemical Effects | Primary Biological Outcome | Example Derivatives/Activities |
---|---|---|---|
C6 or C7 Chloro | ↑ Lipophilicity (Log P), Electron-withdrawing | Enhanced Anti-inflammatory & Analgesic Activity | 6-Chloro-3-substituted derivatives outperforming diclofenac [2] [7] |
C5, C6, C7, C8 Fluoro | Strong dipole, C-F...H bonding, Metabolic stability | Improved Target Affinity & Selectivity | Fluorinated derivatives in kinase inhibitors [4] [5] |
Dual Chloro/Fluoro (e.g., C7-Cl, C8-F) | Combined electronic effects, Optimal lipophilicity | Synergistic Bioactivity Enhancement | 7-Chloro-8-fluoro derivatives for targeted therapies [6] [8] |
C2 or C3 Halogenated Alkyl | Altered steric bulk, Electronic effects on core | Modified Pharmacokinetics & Receptor Interaction | Halogenated alkyl chains modulating activity [9] |
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one (Molecular Formula: C₈H₄ClFN₂O, Molecular Weight: 198.59 g/mol, CAS: 136333895) represents a strategically optimized di-halogenated quinazolinone derivative designed to leverage the combined electronic and steric advantages of chlorine and fluorine. Its physicochemical profile, characterized by specific lipophilic parameters (predicted Log P) and electrostatic potential distribution, is tailored for optimal interaction with modern therapeutic targets [3] [6] [9]. This compound serves as a versatile chemical intermediate for synthesizing more complex pharmacologically active molecules. Its structure embodies key features desirable in contemporary drug discovery: planar aromatic region (quinazolinone core) for target binding, hydrogen-bond acceptor/donor sites (C=O, NH), and halogen atoms (Cl, F) for specific protein interactions and metabolic stability enhancement [5] [8] [9].
The primary pharmacological interest in this specific molecule stems from its role as a precursor or structural motif in several cutting-edge therapeutic strategies: Dual-Target Inhibitors: Analogous structures serve as core scaffolds in rationally designed dual inhibitors, such as PI3Kδ/HDAC6 inhibitors (e.g., derivatives based on Idelalisib core linked to hydroxamic acid). These hybrids aim to overcome resistance and improve efficacy in cancers like acute myeloid leukemia (AML) by simultaneously targeting synergistic pathways [5]. Synthetic Lethality Applications: Quinazolinones sharing the di-halogenated pattern are key components in novel dual inhibitors exploiting synthetic lethality, such as BRD4/PARP1 inhibitors (e.g., ADTL-BPI1901). These molecules target DNA damage repair and epigenetic regulation concurrently, showing promise in BRCA1/2 wild-type breast cancers where single-agent PARP inhibitors are less effective [8]. Kinase Inhibitor Optimization: The specific steric and electronic environment created by the 7-Cl, 8-F substitution pattern is being explored to enhance selectivity and potency against specific kinase isoforms, building upon the success of quinazoline-based kinase drugs [4] [5]. Antimicrobial Development: While broader antimicrobial applications exist for quinazolinones, the 7-chloro-8-fluoro motif is particularly relevant in derivatives designed to combat resistant bacterial and fungal strains, leveraging the ability of halogens to interact with microbial enzymes [10]. Research on this compound and its close analogs focuses on structure-activity relationship refinement, exploring modifications at N3 and C2 positions to further optimize target engagement, selectivity, and drug-like properties within these advanced therapeutic paradigms [5] [8] [9].
Table 3: Physicochemical Profile of 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one
Property | Value/Description | Method/Reference |
---|---|---|
Systematic Name | 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one | IUPAC Nomenclature |
CAS Registry Number | 136333895 | Chemical Abstracts Service |
Molecular Formula | C₈H₄ClFN₂O | Elemental Analysis |
Molecular Weight | 198.59 g/mol | Calculated |
SMILES | O=C1NC=NC2=C1C=CC(Cl)=C2F | Simplified Molecular-Input Line-Entry System |
InChIKey | BMSJIVBWHFDFBU-UHFFFAOYSA-N | International Chemical Identifier Key |
Lipophilicity (Predicted LogP) | Moderate (Facilitates membrane permeability) | Computational Modeling [6] |
Key Structural Motifs | Di-halogenated (Cl, F) quinazolin-4(3H)-one core | Structural Analysis [6] [9] |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: